molecular formula C14H11NO5 B5652705 5-{[(benzyloxy)carbonyl]oxy}nicotinic acid

5-{[(benzyloxy)carbonyl]oxy}nicotinic acid

Cat. No. B5652705
M. Wt: 273.24 g/mol
InChI Key: DGHBFDXEJIWWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 5-{[(benzyloxy)carbonyl]oxy}nicotinic acid involves the modification of nicotinic acid to obtain novel compounds with potential applications. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized from nicotinic acid, showing excellent herbicidal activity against certain weeds (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex and diverse. For instance, a trifunctional N,O-building block combining COOH, N-pyridyl, and O-ether groups was used to assemble a series of coordination compounds, highlighting the structural diversity achievable with nicotinic acid derivatives (Jinzhong Gu et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of nicotinic acid derivatives can vary widely. For example, the degradation of radioactive nicotinic acid involves multiple steps, including decarboxylation and various oxidation reactions, to measure the radioactivity of each carbon atom (T. Scott, 1967).

properties

IUPAC Name

5-phenylmethoxycarbonyloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-13(17)11-6-12(8-15-7-11)20-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBFDXEJIWWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.